molecular formula C24H26N2O5S2 B2436402 Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941935-85-9

Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2436402
CAS No.: 941935-85-9
M. Wt: 486.6
InChI Key: DPXIMWYBLCGWPO-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H26N2O5S2 and its molecular weight is 486.6. The purity is usually 95%.
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Biological Activity

Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving the introduction of various functional groups onto the thiophene ring. The synthetic pathway typically includes:

  • Formation of the Thiophene Ring : Starting from commercially available precursors.
  • Sulfonation : Introduction of the sulfonyl group via electrophilic aromatic substitution.
  • Piperazine Linkage : Coupling with piperazine derivatives to enhance biological activity.
  • Methyl Ester Formation : Final methylation to yield the ester form.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Thiophene derivatives, including our compound of interest, have been extensively studied for their antimicrobial properties. The following table summarizes the antimicrobial efficacy against various bacterial strains:

CompoundS. aureusE. coliB. subtilisS. typhosa
2 µg/ml+-+++
5 µg/ml++++++
  • Key Findings : The compound exhibited moderate to strong activity against Staphylococcus aureus and Bacillus subtilis, indicating potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of thiophene derivatives are attributed to their ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound demonstrates significant cytotoxicity against various cancer cell lines, including:

  • Prostate Cancer (PC-3) : IC50 values in the low micromolar range were observed.
  • Colon Cancer (HT-29) : The compound showed comparable activity to established chemotherapeutics like doxorubicin.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiophene derivatives often act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Interference with Cell Signaling : The presence of piperazine enhances interaction with cellular receptors, potentially modulating signaling pathways related to cell survival and proliferation .

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of similar thiophene compounds against human prostate cancer cells, revealing that modifications in the thiophene structure significantly enhanced antiproliferative effects .
  • Antimicrobial Evaluation : Another investigation focused on a series of thiophene derivatives, including those with sulfonamide linkages, demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

methyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-17-7-9-18(10-8-17)21-16-32-22(24(27)31-3)23(21)33(28,29)26-13-11-25(12-14-26)19-5-4-6-20(15-19)30-2/h4-10,15-16H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXIMWYBLCGWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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